molecular formula C12H14N6O2 B11525129 1-[2-nitro-4-(1H-tetrazol-1-yl)phenyl]piperidine

1-[2-nitro-4-(1H-tetrazol-1-yl)phenyl]piperidine

Cat. No.: B11525129
M. Wt: 274.28 g/mol
InChI Key: MQCMPPCECJLLAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-nitro-4-(1H-tetrazol-1-yl)phenyl]piperidine is a complex organic compound that features a piperidine ring substituted with a nitro group and a tetrazole moiety

Preparation Methods

Chemical Reactions Analysis

1-[2-nitro-4-(1H-tetrazol-1-yl)phenyl]piperidine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced using hydrogenation or other reducing agents.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. .

Scientific Research Applications

1-[2-nitro-4-(1H-tetrazol-1-yl)phenyl]piperidine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties

Mechanism of Action

The mechanism of action of 1-[2-nitro-4-(1H-tetrazol-1-yl)phenyl]piperidine involves its interaction with specific molecular targets. The nitro group and tetrazole moiety can interact with biological macromolecules, potentially inhibiting or modifying their function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

1-[2-nitro-4-(1H-tetrazol-1-yl)phenyl]piperidine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C12H14N6O2

Molecular Weight

274.28 g/mol

IUPAC Name

1-[2-nitro-4-(tetrazol-1-yl)phenyl]piperidine

InChI

InChI=1S/C12H14N6O2/c19-18(20)12-8-10(17-9-13-14-15-17)4-5-11(12)16-6-2-1-3-7-16/h4-5,8-9H,1-3,6-7H2

InChI Key

MQCMPPCECJLLAY-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)N3C=NN=N3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.